
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile is a complex organic compound with a unique structure that combines three distinct functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.406 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of temperature, pressure, and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and yield. The process involves the use of catalysts and solvents to facilitate the reactions and improve efficiency. Safety measures are also implemented to handle the potentially hazardous reagents and conditions involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buta-1,3-diene: A simple diene with applications in polymer synthesis.
N-(hydroxymethyl)-2-methylprop-2-enamide: A compound with potential biological activity.
Prop-2-enenitrile: A nitrile used in organic synthesis.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
25135-82-4 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C5H9NO2.C4H6.C3H3N/c1-4(2)5(8)6-3-7;1-3-4-2;1-2-3-4/h7H,1,3H2,2H3,(H,6,8);3-4H,1-2H2;2H,1H2 |
InChI-Schlüssel |
VNUQXUQSDQEYEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCO.C=CC=C.C=CC#N |
Verwandte CAS-Nummern |
25135-82-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


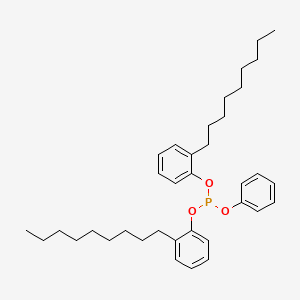
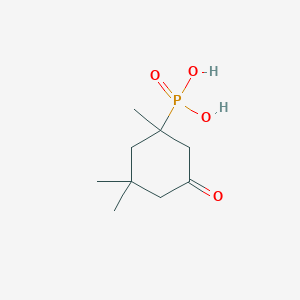





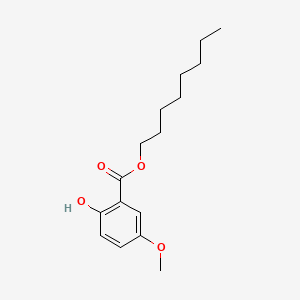

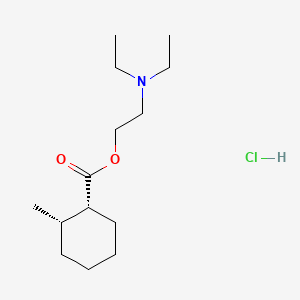
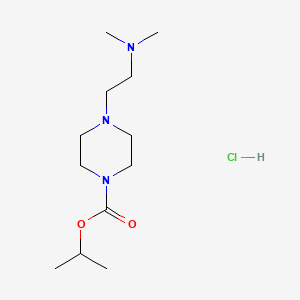
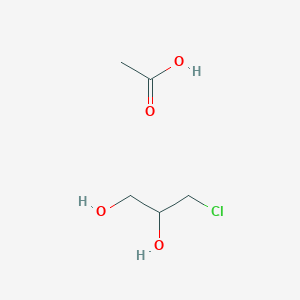
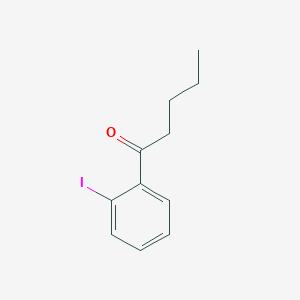
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
